molecular formula C12H18O B016827 6-Phenyl-1-hexanol CAS No. 2430-16-2

6-Phenyl-1-hexanol

Cat. No. B016827
CAS RN: 2430-16-2
M. Wt: 178.27 g/mol
InChI Key: FDXBUMXUJRZANT-UHFFFAOYSA-N
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Description

6-Phenyl-1-hexanol is a chemical compound with the molecular formula C12H18O . It has an average mass of 178.271 Da and a monoisotopic mass of 178.135757 Da . It is also known by other names such as Benzenehexanol .


Synthesis Analysis

6-Phenyl-1-hexanol can be synthesized by reacting benzaldehyde with hexanal in the presence of an acetic acid catalyst and peroxyphenylacetic acid . Another method involves the synthesis of 6-Phenyl-1-hexanol from 5-Hexyn-1-ol .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-1-hexanol consists of a phenyl group (C6H5) attached to a hexanol chain (CH2)6OH . The compound has a linear formula of C6H5(CH2)6OH .


Physical And Chemical Properties Analysis

6-Phenyl-1-hexanol has a refractive index of n20/D 1.511 (lit.) and a density of 0.953 g/mL at 25 °C (lit.) . It has a boiling point of 154-155 °C/11 mmHg (lit.) .

Scientific Research Applications

Organic Synthesis

6-Phenyl-1-hexanol could be used in organic synthesis due to its structure and properties . The presence of the hydroxyl group (-OH) makes it a potential candidate for reactions involving alcohols, such as esterification or etherification.

Material Science

In material science, 6-Phenyl-1-hexanol could potentially be used in the synthesis of polymers or other materials. The phenyl group could provide aromaticity and rigidity to the resulting material, while the hexanol part could provide flexibility .

Chromatography

6-Phenyl-1-hexanol could potentially be used in chromatography, a method used to separate mixtures. The compound could be used as a stationary phase or as a component of the mobile phase .

Analytical Chemistry

In analytical chemistry, 6-Phenyl-1-hexanol could be used as a standard or reagent in various chemical analyses .

Biochemical Research

6-Phenyl-1-hexanol could potentially be used in biochemical research, particularly in studies involving lipids and lipid derivatives .

Dipole Moment Calculation

Valence topological charge-transfer (CT) indices are applied to the calculation of dipole moments. The dipole moments calculated by algebraic and vector semisums of the CT indices are defined. The combination of the CT indices allows the estimation of the dipole moments .

Safety And Hazards

6-Phenyl-1-hexanol is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-phenylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXBUMXUJRZANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179033
Record name Benzenehexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1-hexanol

CAS RN

2430-16-2
Record name Benzenehexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenehexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenyl-1-hexanol
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Synthesis routes and methods I

Procedure details

(3-Bromopropyl)benzene (20 g) in THF (75 ml) was added dropwise to magnesium (2.43 g) at a rate to maintain gentle reflux. The mixture was stirred for 2 h at RT and oxetane (10 g) was added dropwise. The resulting suspension was stirred at RT for 2h and at reflux for 16 h and poured into saturated aqueous NH4Cl (100 ml). The mixture was extracted with ER (3×75 ml) and the dried extract was evaporated to leave a yellow oil. Distillation of the oil gave the title compound as a colourless liquid (6.05 g) b.p. 100-105°/0.4 mmHg. T.l.c. [O] 0.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(3-Bromopropyl)benzene (20 g) in THF (75 ml) was added dropwise to magnesium (2.43 g) at a rate to maintain gentle reflux. The mixture was stirred for 2 h at RT and oxetane (10 g) was added dropwise. The resulting suspension was stirred at RT for 2 h and at reflux for 16 h and poured into saturated aqueous NH4Cl (100 ml). The mixture was extracted with ER (3×75 ml) and the dried extract was evaporated to leave a yellow oil. Distillation of the oil gave the title compound as a colourless liquid (6.05 g) b.p. 100°-105°/0.4 mmHg. T.l.c. [O] Rf 0.3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 6-phenylhexanoic acid (19.8 mmoles) in sieve dried tetrahydrofuran (5 ml) was reduced with diborane in tetrahydrofuran (30 ml, 29.1 mmoles) at 0° C. for 4 hours to give 6-phenylhexanol. To an ice cold solution of the hexanol (ca. 19.8 mmoles) and carbon tetrabromide (21.98 mmoles) in methylene chloride (50 ml) was added triphenylphosphine (22.30 mmoles) in methylene chloride (50 ml) and the resulting solution was stirred for 2.5 hours. The volatiles were evaporated and the residue was taken up in ether (100 ml), cooled in ice, and filtered The filtrate was evaporated and distilled to afford 6-phenylhexyl bromide as an oil. A mixture of the bromide (8.00 mmoles), salicylaldehyde (8.19 mmoles) and potassium carbonate (9.33 mmoles) in dimethylformamide (10 ml) was heated to 100° C. and maintained at that temperature for one hour. The cooled reaction mixture was taken up in hexane (50 ml) and washed with 5% sodium hydroxide (50 ml) and saturated sodium chloride (50 ml). The organic phase was dried over anhydrous magnesium sulfate and charcoal. Evaporation yielded a colorless oil which was purified by flash chromatography over silica gel with 5% ethyl acetate in hexane as eluant to afford the desired product as an oil.
Quantity
19.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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